2-(2,4-dichlorophenoxy)-N',N'-diphenylacetohydrazide
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Overview
Description
2-(2,4-dichlorophenoxy)-N’,N’-diphenylacetohydrazide is a synthetic organic compound known for its diverse applications in various fields, including agriculture, chemistry, and medicine. This compound is characterized by its complex structure, which includes dichlorophenoxy and diphenylacetohydrazide groups, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N’,N’-diphenylacetohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine derivatives under controlled conditions. The process begins with the preparation of 2,4-dichlorophenoxyacetic acid, which is then reacted with N’,N’-diphenylhydrazine in the presence of a suitable catalyst and solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N’,N’-diphenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler hydrazide derivatives.
Substitution: The dichlorophenoxy group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react under mild conditions to replace the dichlorophenoxy group.
Major Products
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N’,N’-diphenylacetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’,N’-diphenylacetohydrazide involves its interaction with specific molecular targets, leading to various biochemical effects. It is known to interact with enzymes and receptors, modulating their activity and influencing cellular pathways. The compound’s structure allows it to bind to active sites of enzymes, inhibiting or activating their function, which can result in therapeutic effects or biochemical changes.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A related compound with herbicidal properties.
N’,N’-diphenylhydrazine: A precursor used in the synthesis of various hydrazide derivatives.
2,4,5-trichlorophenoxyacetic acid: Another herbicide with similar structural features.
Uniqueness
2-(2,4-dichlorophenoxy)-N’,N’-diphenylacetohydrazide stands out due to its unique combination of dichlorophenoxy and diphenylacetohydrazide groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N',N'-diphenylacetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O2/c21-15-11-12-19(18(22)13-15)26-14-20(25)23-24(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13H,14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZVBVJHCKGBKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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